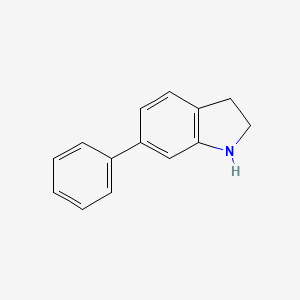

6-phenyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13N |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

6-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H13N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-7,10,15H,8-9H2 |

InChI Key |

VPWFWZPVWNCIEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenyl 2,3 Dihydro 1h Indole and Its Analogues

Strategies for the Construction of the 2,3-Dihydro-1H-indole Core

The 2,3-dihydro-1H-indole (indoline) scaffold is a foundational component of numerous biologically active molecules. Its synthesis can be approached through two primary strategies: building the heterocyclic ring from an acyclic precursor via cyclization or reducing a pre-existing indole (B1671886) ring.

Cyclization strategies construct the dihydroindole core by forming one or more key bonds to close the five-membered ring. These methods are valued for their ability to build complexity from simpler, readily available starting materials.

One prominent method is the reductive cyclization of aromatic nitro compounds . This approach typically involves a precursor such as an o-nitrostyrene or another ortho-substituted nitroarene which, upon reduction of the nitro group, generates an amino functionality that undergoes spontaneous or catalyzed intramolecular cyclization. nih.govnih.gov For instance, the reduction of an o-nitrobenzylcarbonyl compound can lead to the formation of the indoline (B122111) ring in a single, intensified step. nih.gov Palladium-catalyzed reductive cyclization, sometimes using carbon monoxide surrogates like formate (B1220265) esters, provides an efficient route to the indole core, which can then be reduced to the dihydroindole. nih.govresearchgate.net

Another powerful strategy involves the intramolecular cyclization of 2-alkenylanilines . In this sequence, a 2-alkenylaniline precursor is first oxidized, often to an epoxide intermediate. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the activated alkene, leading to the formation of an indolin-3-ol structure. A subsequent acid-catalyzed elimination of water yields the aromatic indole, which would require a final reduction step to produce the dihydroindole. mdpi.com Metal-free electrochemical methods have also been developed that enable the intramolecular C(sp²)–H amination of 2-vinyl anilines, providing a switchable synthesis of either indole or indoline derivatives depending on the reaction conditions. organic-chemistry.org

Finally, intramolecular nucleophilic aromatic substitution (SNAr) offers a direct route to the dihydroindole system. In this approach, a precursor containing a suitable nucleophile and a leaving group on an aromatic ring can be induced to cyclize, forming the heterocyclic core. rsc.org

The direct reduction of the C2=C3 double bond of an indole is one of the most common and straightforward methods for preparing the 2,3-dihydro-1H-indole core. This transformation can be achieved through various chemical and catalytic methods.

Catalytic hydrogenation is a widely used technique. Transition-metal catalysts based on palladium, platinum, rhodium, or manganese are effective for the transfer hydrogenation of indoles to indolines. researchgate.net These reactions often employ hydrogen sources like hydrogen gas, ammonia (B1221849) borane (B79455), or Hantzsch esters. researchgate.netacs.org For example, manganese(I) complexes have been shown to effectively catalyze the transfer hydrogenation of N-unprotected indoles using ammonia borane as the hydrogen source. researchgate.net

Metal-free reductions have also been developed, offering an alternative that avoids transition metal contamination. Chiral Brønsted acids can catalyze the enantioselective transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source, yielding optically active indolines with high enantioselectivity. acs.orgorganic-chemistry.orgkaust.edu.sa

Chemical reduction methods provide another set of tools. Reagents such as zinc in hydrochloric acid (Zn/HCl) or sodium cyanoborohydride (NaCNBH₃) in the presence of an acid like acetic acid are capable of selectively reducing the pyrrole (B145914) ring of the indole nucleus to afford the indoline. bhu.ac.in The choice of reducing agent and conditions is crucial, as other reagents like lithium in liquid ammonia may preferentially reduce the benzene (B151609) ring. bhu.ac.in

Regioselective Phenyl Group Introduction at the C-6 Position

The introduction of a phenyl group specifically at the C-6 position of the dihydroindole core is a critical step that dictates the final structure. This can be accomplished either by designing a precursor that already contains the phenyl moiety in the correct position before ring formation or by performing a catalytic arylation on a pre-formed dihydroindole scaffold functionalized at C-6.

A highly effective strategy for ensuring the correct regiochemistry is to begin with a starting material where the phenyl group, or a precursor to it, is already in place. This approach circumvents the challenges associated with the inherent reactivity of the indole/indoline ring, where positions C-2, C-3, and C-7 are often more reactive towards electrophilic or metal-catalyzed functionalization. researchgate.netfrontiersin.org

A common method involves starting with a 1,2,3-trisubstituted benzene derivative that will ultimately form the benzo portion of the dihydroindole. For example, a 2,3-dihaloaniline can serve as a precursor to a 4-halo-1H-indole. nih.gov To synthesize the 6-phenyl derivative, a more direct precursor like 4-bromo-2-nitroaniline (B116644) could be used. The bromo group at the 4-position (which becomes the 6-position of the final indoline) can be converted to a phenyl group via a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The resulting 4-phenyl-2-nitroaniline can then be elaborated and cyclized to form the 6-phenyl-dihydro-1H-indole core. This precursor-based approach provides unambiguous control over the position of the phenyl substituent.

For substrates where the dihydroindole core is already formed but requires C-6 phenylation, modern catalytic cross-coupling reactions are indispensable. This method requires a dihydroindole that has been functionalized at the C-6 position with a group suitable for coupling, typically a halide (Br, I) or a triflate.

The Suzuki-Miyaura cross-coupling reaction is a premier method for this transformation. acs.orgnih.gov It involves the palladium-catalyzed reaction between a 6-halo-2,3-dihydro-1H-indole and phenylboronic acid (or a related organoboron reagent). This reaction is known for its high functional group tolerance and generally good yields. rsc.org The catalytic system typically consists of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, which is crucial for an efficient catalytic cycle. nih.govrsc.org

The general scheme for this catalytic phenylation is as follows:

A 6-halo-dihydroindole is coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield 6-phenyl-2,3-dihydro-1H-indole.

While direct C-H arylation at the C-6 position of an unfunctionalized indoline is challenging, directed C-H activation strategies are an emerging area of research that could provide future pathways to such compounds. researchgate.netfrontiersin.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Achieving a high yield of this compound depends on the careful optimization of each synthetic step, particularly the key bond-forming reactions such as the cyclization and the C-6 phenylation. For catalytic reactions like the Suzuki-Miyaura coupling, several parameters must be systematically varied to find the optimal conditions.

Key variables for optimization include:

Palladium Catalyst: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Na₂PdCl₄) can significantly impact catalytic activity. rsc.org

Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) or more complex biarylphosphine ligands, are commonly used. Water-soluble sulfonated phosphine ligands can enable reactions in aqueous media. rsc.org

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid. The choice and strength of the base can influence reaction rate and prevent side reactions.

Solvent: The solvent system (e.g., toluene, dioxane, DMF, or aqueous mixtures) affects the solubility of reactants and the stability of catalytic intermediates.

Temperature: Reaction temperatures must be controlled to ensure a reasonable reaction rate without promoting decomposition of reactants or the catalyst. Mild conditions (e.g., 37 °C) are often desirable, especially for complex or sensitive substrates. rsc.org

The following table illustrates a typical optimization study for a Suzuki-Miyaura cross-coupling reaction, demonstrating how systematic changes in reaction components can enhance the yield of the desired arylated product.

| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | None | K₂CO₃ | Toluene | 100 | <10 |

| 2 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene | 100 | 65 |

| 3 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane | 100 | 88 |

| 4 | Na₂PdCl₄ (2) | SSPhos | K₂CO₃ | H₂O/Acetonitrile | 37 | 92 |

| 5 | Pd(dppf)Cl₂ (2) | (dppf) | K₂CO₃ | DME | 80 | 95 |

This table represents hypothetical data for illustrative purposes, based on typical optimization results for Suzuki-Miyaura reactions found in the literature. nih.govrsc.org

Through such systematic optimization, reaction conditions can be fine-tuned to achieve high yields and purity, making the synthesis of this compound and its analogues both efficient and scalable.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its analogues aims to reduce the environmental impact of chemical processes. These principles focus on creating more efficient, safer, and more sustainable methods by considering factors like atom economy, energy efficiency, use of renewable resources, and waste prevention. rsc.orgacs.org Modern synthetic strategies are increasingly designed to align with these principles, leading to innovative and environmentally responsible approaches for producing indoline derivatives.

Several key green chemistry strategies have been successfully applied to the synthesis of the indole and indoline core, which are relevant for producing phenyl-substituted analogues. These include:

Photocatalysis: Visible light-photocatalysis offers a metal-free and green alternative for synthesizing substituted indolines. acs.orgnih.gov This method can proceed under extremely mild conditions and demonstrates high reaction efficiency. rsc.org For example, a photocatalyzed remote alkyl radical generation and cyclization has been developed as an efficient, metal-free procedure to prepare a variety of substituted indolines. acs.orgnih.gov This approach is noted for its tolerance of a wide range of functional groups, which is a significant advantage over many existing methods. acs.orgnih.gov

Multicomponent Reactions (MCRs): MCRs are inherently green as they combine multiple starting materials in a single step to form a complex product, thereby maximizing atom economy and reducing waste. rsc.org An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed to assemble the indole core from readily available anilines. semanticscholar.orgrsc.org This method operates under mild conditions, uses ethanol (B145695) as a benign solvent, and avoids the need for a metal catalyst. semanticscholar.orgrsc.org

Use of Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a core tenet of green chemistry. google.com Methodologies using water as a solvent are environmentally friendly and low-cost. google.com Similarly, deep eutectic solvents (DESs), which are sustainable, have been used for the allylic alkylation of indole derivatives under very mild conditions, including room temperature. unizar.es Furthermore, the use of reusable catalysts, such as magnetic nanoparticles (MNPs), aligns with green principles by simplifying product purification and minimizing catalyst waste. researchgate.net

Flow Chemistry: Flow chemistry techniques provide an environmentally friendly route for synthesizing indoline derivatives. epa.gov This approach can significantly improve synthesis routes, for instance, by enabling heterogeneous catalytic hydrogenation that avoids common reducing chemicals. epa.gov Flow reactors can also dramatically reduce reaction times and decrease the amount of hazardous reagents needed, thereby increasing productivity and safety. epa.gov For example, an N-alkylation of the indoline nitrogen was optimized in a flow reactor, reducing the reaction time from 4 days to 30 minutes and decreasing the use of carcinogenic 1,2-dibromoethane (B42909) by a factor of 10. epa.gov

The following table summarizes various green synthetic methodologies applicable to the synthesis of indoline analogues.

| Methodology | Catalyst/Reagents | Solvent | Key Green Principles Addressed | Synthesized Analogues | Reference |

| Photocatalysis | Organic Dye (Photocatalyst) | Organic Solvent | Metal-Free, Energy Efficiency (Visible Light) | Substituted Indolines | acs.org, nih.gov |

| Multicomponent Reaction (Ugi/Cyclization) | Methanesulfonic acid | Ethanol | Atom Economy, Waste Prevention, Benign Solvent | Multi-substituted indole-2-carboxamides | rsc.org, semanticscholar.org |

| Fischer Indole Synthesis | Bissulfonic acid type acidic ionic liquid | Water | Green Solvent, Reusable Catalyst, Mild Conditions | Indole Compounds | google.com |

| Flow Chemistry (Hydrogenation/N-Alkylation) | Heterogeneous Catalyst (e.g., Pd/C) | Varies | Energy Efficiency, Reduced Use of Hazardous Reagents, Process Safety | Ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | epa.gov |

| Allylic Alkylation | Choline chloride and lactic acid (DES) | Deep Eutectic Solvent (DES) | Use of Renewable Feedstocks, Benign Solvents, Mild Conditions | 3-Allyl-substituted indoles | unizar.es |

These modern approaches highlight a significant shift towards more sustainable practices in the synthesis of complex heterocyclic compounds like this compound. By prioritizing principles such as waste prevention, atom economy, and the use of safer chemicals and solvents, chemists can develop pathways that are not only efficient but also environmentally benign. rsc.orgacs.org

Structural Elucidation and Spectroscopic Characterization of 6 Phenyl 2,3 Dihydro 1h Indole

Advanced Spectroscopic Techniques for Molecular Confirmation

The precise molecular architecture of 6-phenyl-2,3-dihydro-1H-indole is established through the combined application of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the compound's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

In a typical ¹H-NMR spectrum of an indoline (B122111) scaffold, the protons of the dihydro-pyrrole ring (positions 2 and 3) would exhibit characteristic chemical shifts and coupling patterns. Specifically, the methylene (B1212753) protons at C2 and C3 would likely appear as triplets, integrating to two protons each, due to coupling with their respective neighbors. The aromatic protons on both the indoline and phenyl rings would resonate in the downfield region, typically between 6.5 and 8.0 ppm. The exact chemical shifts and coupling constants would be influenced by the position of the phenyl substituent and the electronic environment of the rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals by revealing their connectivity.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aliphatic carbons at C2 and C3 would be in the upfield region, while the aromatic carbons of both the indoline and phenyl rings would appear in the downfield region (typically 100-150 ppm). The quaternary carbons, those directly involved in the fusion of the rings and the phenyl substitution, would also have characteristic chemical shifts.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 (NH) | Broad singlet, ~4.0-5.0 | - |

| H-2 (CH₂) | Triplet, ~3.0-3.5 | ~30-40 |

| H-3 (CH₂) | Triplet, ~2.8-3.3 | ~25-35 |

| Aromatic H | Multiplets, ~6.5-7.8 | ~110-150 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display several characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amine in the indoline ring, typically appearing as a sharp to medium band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations from both the phenyl and indoline rings would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methylene groups at positions 2 and 3 would be visible just below 3000 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic systems. The conjugation between the phenyl ring and the indole (B1671886) nucleus would influence the position and intensity of these absorption maxima (λmax). The spectrum of indole itself typically shows absorption bands around 270-290 nm. The presence of the phenyl substituent at the 6-position would likely cause a bathochromic (red) shift in these absorptions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm its molecular formula (C₁₄H₁₃N). The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for indoline derivatives may involve the loss of small molecules or cleavage of the dihydro-pyrrole ring.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and electronic structure of a molecule, X-ray crystallography offers a definitive three-dimensional picture of the molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, the precise positions of all atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-stacking. Although no specific crystal structure for this compound has been reported in the provided search results, this technique would be the ultimate tool for confirming its solid-state conformation.

Chromatographic Purity Assessment Techniques

Ensuring the purity of a synthesized compound is crucial for its application. Chromatographic techniques are the primary methods used for this purpose. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to assess the purity of indoline derivatives.

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The separation of the target compound from any impurities is achieved based on their differential interactions with the stationary and mobile phases. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The purity can be quantified by measuring the area of the main peak relative to the total area of all peaks.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated in a capillary column, and the eluting components are then analyzed by a mass spectrometer. This allows for both the separation and identification of any impurities present in the sample.

Computational Chemistry and Theoretical Investigations of 6 Phenyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electronic structure and derive numerous molecular properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. nih.gov The process involves finding the minimum energy conformation on the potential energy surface.

For a molecule like 6-phenyl-2,3-dihydro-1H-indole, a common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311G(d,p) or def2-SVP. nih.govnih.gov The B3LYP functional incorporates both Hartree-Fock exchange and DFT exchange-correlation principles. nih.gov The basis set defines the set of mathematical functions used to build the molecular orbitals. The geometry is iteratively adjusted until a stationary point is found, which is confirmed to be a true minimum by performing a harmonic vibrational frequency analysis and ensuring no imaginary frequencies exist. nih.gov

The optimization of this compound would reveal key structural parameters. The dihydroindole (indoline) ring is largely planar, but the fusion of the five- and six-membered rings introduces some strain. The phenyl substituent at the 6-position will have a specific dihedral angle relative to the plane of the indoline (B122111) ring, which is determined by the balance between electronic conjugation and steric hindrance.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-N Bond Length (Indoline) | Length of the carbon-nitrogen bond within the five-membered ring. | ~1.39 Å |

| C-C Bond Length (Indoline) | Length of the saturated carbon-carbon bond in the five-membered ring. | ~1.54 Å |

| C-C Bond Length (Phenyl-Indoline Link) | The bond connecting the phenyl ring to the indoline core. | ~1.49 Å |

| Dihedral Angle (Phenyl vs. Indoline) | The twist angle between the plane of the phenyl ring and the indoline ring. | ~35-45° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. youtube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. These energies can be calculated using DFT at the same level of theory as the geometry optimization. For N-phenylindoline, a structural isomer, the calculated HOMO energy is approximately -5.64 eV. chemrxiv.org The HOMO is typically localized over the electron-rich indole (B1671886) nucleus and parts of the phenyl ring, indicating these are the likely sites for electrophilic attack. The LUMO is often distributed across the aromatic systems, representing the regions most susceptible to nucleophilic attack. researchgate.net

| Property | Symbol | Formula | Typical Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -5.64 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -0.90 eV |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.74 eV |

| Ionization Potential | IP | -EHOMO | ~ 5.64 eV |

| Electron Affinity | EA | -ELUMO | ~ 0.90 eV |

| Global Hardness | η | (IP - EA) / 2 | ~ 2.37 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic reactions, and understanding intermolecular interactions like hydrogen bonding. researchgate.net

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are found around electronegative atoms and indicate electron-rich areas. For this molecule, the area around the nitrogen atom of the indoline ring and the π-systems of the aromatic rings would show negative potential, making them likely sites for hydrogen bond donation or interaction with electrophiles. researchgate.net Regions of positive electrostatic potential (colored blue) are located around electropositive atoms, such as the hydrogen atom attached to the nitrogen (N-H), making this site a potential hydrogen bond donor. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex quantum mechanical wavefunctions into the familiar language of Lewis structures (lone pairs, bonds, and antibonds). researchgate.net This method is used to investigate charge transfer, hyperconjugation, and delocalization effects within the molecule.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While quantum calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a given environment (e.g., in a solvent like water or in complex with a biological target). tandfonline.com

For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotational dynamics of the phenyl group relative to the indoline core. mdpi.com Simulations can show the range of dihedral angles the molecule adopts at a given temperature and how solvent molecules interact with different parts of the structure, such as forming hydrogen bonds with the N-H group. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein. tandfonline.comespublisher.com

In Silico Predictions for Biological Interactions

Computational methods are extensively used in drug discovery to predict how a molecule might interact with biological targets, such as enzymes or receptors. These in silico techniques help prioritize compounds for experimental testing.

Molecular docking is a primary tool used for this purpose. It predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor to form a stable complex. nih.gov The process involves sampling many possible conformations of the ligand within the binding site and scoring them based on binding affinity or energy. researchgate.net For this compound, docking studies could be performed against various known targets for indole derivatives, such as cyclooxygenase (COX) enzymes, indoleamine 2,3-dioxygenase-1 (IDO1), or Glycogen Synthase Kinase-3β (GSK-3β). espublisher.comresearchgate.netnih.gov The results would predict the binding mode and affinity, highlighting key interactions like hydrogen bonds with the N-H group or π-π stacking involving the aromatic rings. nih.gov

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, molecular docking studies are crucial for identifying potential macromolecular targets and understanding the molecular basis of its bioactivity. Given the structural similarities to other biologically active indole derivatives, several protein targets have been explored.

Derivatives of the closely related 2-phenyl-1H-indole have been investigated for their antiproliferative activity against breast cancer cell lines, with molecular docking studies targeting the estrogen and progesterone receptors biointerfaceresearch.com. These studies help to elucidate the possible binding interactions between the indole derivatives and the selected receptors biointerfaceresearch.com. The insights gained from such studies on analogous compounds can guide the selection of relevant targets for this compound.

The general process of molecular docking involves preparing the three-dimensional structure of the ligand (this compound) and the macromolecular target, followed by a search algorithm that explores various binding poses of the ligand within the active site of the target. The binding affinity of each pose is then evaluated using a scoring function, which estimates the free energy of binding. The lower the binding energy, the more stable the complex is predicted to be.

Key interactions typically observed in such docking studies include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for the stability of the ligand-receptor complex. For instance, in a study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, induced-fit docking against PI3Kα revealed that the derivatives occupy the binding site and engage with key binding residues mdpi.com.

A hypothetical molecular docking study of this compound against a relevant protein kinase, for example, would likely reveal hydrophobic interactions involving the phenyl and dihydroindole rings, and potentially hydrogen bonding with the indole nitrogen. The results of such a study could be presented in a table summarizing the binding energy and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Leu25, Val33, Ala46, Lys48, Glu65, Leu88, Phe150 |

| Types of Interactions | Hydrogen bond with Lys48, Hydrophobic interactions with Leu25, Val33, Ala46, Leu88, Pi-stacking with Phe150 |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dovepress.com This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is generated from the ligand-binding site of a macromolecule. dovepress.comnih.gov

For the design of novel ligands based on the this compound scaffold, a ligand-based pharmacophore model can be developed. This involves identifying common chemical features among a series of active indole and indoline derivatives. A study on indole and isatin derivatives as antiamyloidogenic agents identified a pharmacophore model with two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings (AAHRR) as being significant for activity mdpi.com. The phenyl group and the indole core of this compound could satisfy the hydrophobic and aromatic features of such a model.

The process of generating a pharmacophore model typically involves the following steps:

Selection of a training set: A diverse set of molecules with known biological activity is chosen.

Conformational analysis: The conformational space of each molecule in the training set is explored to identify low-energy conformations.

Feature identification: Common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups are identified.

Model generation and validation: A pharmacophore model is generated based on the alignment of the identified features. The model is then validated using a test set of molecules with known activities to assess its predictive power.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, and thus are likely to possess the desired biological activity.

Table 2: Key Pharmacophoric Features for Indole-based Ligands

| Feature | Description | Potential Contribution from this compound |

|---|---|---|

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Phenyl group, Indole aromatic ring |

| Hydrophobic (HY) | A non-polar region of the molecule. | Phenyl group, Dihydroindole core |

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom that can be donated. | Indole nitrogen (N-H) |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Not inherently present, but could be introduced with substitution |

Advanced in Silico ADME Prediction for Compound Profiling

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process to evaluate the pharmacokinetic profile of a compound. longdom.org In silico ADME prediction models offer a rapid and cost-effective means to profile compounds like this compound early in the discovery pipeline, helping to identify potential liabilities and guide molecular optimization. nih.gov

Various computational tools and web servers are available to predict a wide range of ADME properties based on the chemical structure of a molecule. These predictions are typically based on quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of experimental data.

For this compound, a comprehensive in silico ADME profile would include predictions for parameters such as:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of rotatable bonds. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess drug-likeness.

Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. For melatonin (B1676174) derivatives, which also contain an indole core, it has been reported that CYP1A2 is a principal metabolizing enzyme nih.gov.

Excretion: Prediction of renal clearance.

The predicted ADME properties for this compound can be summarized in a data table to provide a clear overview of its potential pharmacokinetic behavior.

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 195.26 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP | 3.5 | Optimal lipophilicity for oral absorption |

| Topological Polar Surface Area | 12.03 Ų | Good potential for BBB penetration |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule (< 10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Yes | Potential for central nervous system activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| AMES Toxicity | No | Predicted to be non-mutagenic |

Reactivity and Derivatization of 6 Phenyl 2,3 Dihydro 1h Indole

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 6-phenylindoline scaffold towards electrophiles is primarily dictated by the activating effect of the secondary amine. The lone pair of electrons on the nitrogen atom increases the electron density of the fused benzene (B151609) ring, directing electrophilic attack to the ortho and para positions.

Electrophilic Aromatic Substitution:

The nitrogen atom is a powerful activating group, making the indoline (B122111) ring highly susceptible to electrophilic substitution. The position para to the nitrogen (C5) and the two ortho positions (C4 and C7) are electronically favored. In 6-phenylindoline, the phenyl group at C6 exerts a steric and electronic influence. The most probable sites for electrophilic attack are C5 and C7.

Common electrophilic substitution reactions applicable to the 6-phenylindoline core include:

Nitration: Introduction of a nitro group (-NO2), typically at the C5 or C7 position, using standard nitrating agents like nitric acid in sulfuric acid. This reaction must be conducted under carefully controlled conditions to prevent oxidation.

Halogenation: Incorporation of halogen atoms (Cl, Br, I) onto the aromatic ring, which is expected to occur readily at the activated positions.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups. These reactions are often complicated by the Lewis basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst. Protection of the nitrogen as an amide is a common strategy to circumvent this issue.

The table below summarizes the expected major products for key electrophilic substitution reactions on the indoline ring of the parent compound.

| Reaction Type | Reagent | Expected Position of Substitution | Product Structure (Example) |

| Nitration | HNO₃ / H₂SO₄ | C5 or C7 | 5-Nitro-6-phenyl-2,3-dihydro-1H-indole |

| Bromination | Br₂ / Acetic Acid | C5 or C7 | 5-Bromo-6-phenyl-2,3-dihydro-1H-indole |

| Acylation | Acyl Chloride / AlCl₃ (with N-protection) | C5 or C7 | 1-Acetyl-5-acyl-6-phenyl-2,3-dihydro-1H-indole |

Nucleophilic Substitution Reactions:

Nucleophilic aromatic substitution on the benzene rings of 6-phenylindoline is generally unfavorable unless the ring is activated by potent electron-withdrawing groups, such as a nitro group. For instance, a nitro group introduced at C5 or C7 could subsequently be displaced by a strong nucleophile.

More relevant are nucleophilic substitution reactions occurring at the nitrogen atom. The N-H proton is weakly acidic and can be removed by a strong base to generate an indolinide anion, which is a potent nucleophile. This allows for N-alkylation or N-acylation. Furthermore, certain activated indole (B1671886) derivatives, such as 1-methoxyindole systems, have been shown to undergo nucleophilic substitution at the C2 position, a reactivity pattern that could potentially be engineered in derivatives of 6-phenylindoline. nii.ac.jp

Functional Group Interconversions on the Indole and Phenyl Moieties

The 6-phenyl-2,3-dihydro-1H-indole scaffold offers multiple sites for functional group interconversions (FGIs), enabling the synthesis of a diverse library of derivatives. These transformations can be performed on the indoline nitrogen, the fused aromatic ring, or the pendant phenyl group.

Reactions at the Indoline Nitrogen: The secondary amine is a key handle for derivatization.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups using alkyl halides.

N-Arylation: Formation of a C-N bond with an aryl halide, often mediated by palladium catalysts (Buchwald-Hartwig amination).

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Modifications of the Aromatic Rings: Functional groups introduced via electrophilic substitution can be further transformed.

Reduction of Nitro Groups: A nitro group, introduced for example at C5, can be reduced to a primary amine (-NH2) using reagents like SnCl2/HCl or catalytic hydrogenation. This amino group can then participate in a wide range of subsequent reactions, such as diazotization.

Conversion of Halogens: Halogens can be used as handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds on either the indoline or the phenyl ring.

The following table details common functional group interconversions.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Moiety |

| -NH- (Indoline) | Acyl Chloride, Base | -N-C(O)R (Amide) | Indole |

| -NH- (Indoline) | Alkyl Halide, Base | -N-R (Tertiary Amine) | Indole |

| -NO₂ | H₂, Pd/C or SnCl₂, HCl | -NH₂ (Amine) | Indole or Phenyl |

| -Br | Arylboronic acid, Pd catalyst | -Aryl | Indole or Phenyl |

| -OH (Phenol) | Sulfonyl chloride, Base | -OSO₂R (Sulfonate) | Phenyl |

Formation of Fused Heterocyclic Systems from this compound Derivatives

Derivatives of 6-phenylindoline are valuable synthons for the construction of more complex, polycyclic heterocyclic systems. Annulation strategies typically involve introducing reactive functional groups at adjacent positions on the aromatic core, which can then undergo cyclization reactions.

A common strategy involves functionalizing the C7 position of the indoline ring. For example, ortho-functionalized anilines are precursors to a variety of fused heterocycles. A derivative of 6-phenylindoline with an amino group at C7 could be condensed with a 1,3-dicarbonyl compound to construct a fused quinoline ring system (a reaction analogous to the Combes quinoline synthesis).

Another approach is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. If an ethylamine side chain were introduced at the C7 position of the 6-phenylindoline core, it could undergo an intramolecular electrophilic substitution to form a new six-membered ring, leading to a tetracyclic structure.

Similarly, functionalization at both C4 and C5 could enable the formation of a new ring fused to that side of the molecule. For instance, a 4-amino-5-carboxy derivative could be a precursor for a fused pyrimidinone ring. The synthesis of various fused N-heterocycles often relies on palladium-catalyzed intramolecular cyclization reactions. taylorfrancis.com

Stereochemical Control in Derivatization Processes

Stereochemical considerations in the derivatization of this compound become important when a chiral center is introduced into the molecule. The parent molecule is achiral, but reactions can create stereocenters, particularly at the C2 and C3 positions of the five-membered ring or on substituents attached to the scaffold.

For instance, if a substituent is introduced at the C3 position via alkylation of an N-acylindoline enolate, a new stereocenter is formed. Controlling the stereochemical outcome of such a reaction would require the use of chiral auxiliaries, chiral bases, or asymmetric catalysis. If a chiral substrate is used, the existing stereocenter can direct the stereochemistry of subsequent reactions, a phenomenon known as substrate-controlled diastereoselectivity.

Similarly, oxidation of the five-membered ring could introduce chirality. For example, asymmetric dihydroxylation of a 2,3-dehydroindoline derivative would create two new stereocenters at C2 and C3. The facial selectivity of this reaction could be controlled using chiral ligands, such as those employed in the Sharpless asymmetric dihydroxylation.

In cases where nucleophilic substitution is induced on a chiral starting material, such as certain 1-hydroxyindole derivatives, reactions can proceed stereoselectively. core.ac.uk While specific studies on 6-phenylindoline are limited, these general principles of asymmetric synthesis would be applicable to control the stereochemistry of its complex derivatives.

Structure Activity Relationship Sar Studies of 6 Phenyl 2,3 Dihydro 1h Indole Analogues

Impact of Substituents on Bioactivity Profiles

The bioactivity of 6-phenyl-2,3-dihydro-1H-indole analogues can be profoundly influenced by the nature and position of various substituents on both the indoline (B122111) core and the appended phenyl ring. These modifications can alter the molecule's physicochemical properties, such as its size, shape, polarity, and electronic distribution, which in turn affects its interaction with biological targets.

Similarly, the substitution pattern on the phenyl ring itself is a critical determinant of biological activity. researchgate.net For instance, a substituent at the para position of the phenyl ring will orient itself differently in a binding pocket compared to the same substituent at the ortho or meta position. These positional changes can affect hydrogen bonding, hydrophobic interactions, and π-π stacking, all of which are crucial for stable ligand-receptor binding. Studies on related indole (B1671886) structures have shown that the position of a substituent on the indole nucleus is a critical determinant of biological activity. researchgate.net For example, in one study on indole-2-carboxylic acid derivatives, substitution at the 4-position of the indole ring was found to be the least favorable for activity, while substitution at the 7-position was the most favorable. researchgate.net This highlights the sensitivity of biological targets to the precise spatial arrangement of functional groups.

| Isomer Type | Structural Change | Potential Impact on Molecular Recognition | Example from Related Scaffolds |

|---|---|---|---|

| Indoline Core Isomerism | Phenyl group at C-4, C-5, or C-7 instead of C-6 | Alters the overall molecular geometry and the vector of the phenyl group relative to the indoline core, affecting fit within the binding site. | In CysLT1 antagonists, substituent position on the indole ring was a key determinant of activity. researchgate.net |

| Phenyl Ring Isomerism | Substituent at ortho- or meta- position instead of para- | Changes the orientation of the substituent, potentially creating steric clashes or enabling new favorable interactions with the target protein. | For angiotensin II receptor antagonists, an ortho-tetrazole isomer was over 50-fold more potent than the meta-substituted analogue. nih.gov |

Modifications to the phenyl ring of this compound analogues introduce specific electronic and steric effects that can modulate bioactivity. The electronic properties of substituents are typically categorized as either electron-donating or electron-withdrawing.

Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halogens) decrease the electron density of the phenyl ring. This can influence the molecule's ability to participate in π-π stacking interactions or cation-π interactions within a receptor binding site. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) increase the electron density of the ring, which can enhance these same interactions. The electronic nature of substituents can also affect the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH. nih.gov In studies of 3-phenyl-1H-indoles, the presence of an electron-withdrawing trifluoromethyl group was shown to impact antimycobacterial activity differently than a less electron-withdrawing fluorine atom. nih.gov

Steric Effects : The size and shape of a substituent, referred to as its steric bulk, can have a profound impact on molecular recognition. acs.org Bulky substituents (e.g., tert-butyl) can cause steric hindrance, preventing the molecule from fitting properly into a narrow binding pocket. However, in some cases, a larger group may be beneficial if it can occupy a specific hydrophobic pocket within the receptor, leading to increased binding affinity. Studies on related indole compounds have indicated that steric components can be more important than electronic characteristics in explaining biological potency. nih.gov The interplay between steric and electronic effects is complex; for example, a substituent in the ortho-position might sterically force the phenyl ring to rotate, altering the molecule's conformation and its interaction with the target. acs.org

| Substituent on Phenyl Ring | Electronic Effect | Steric Effect | General Impact on Bioactivity |

|---|---|---|---|

| -Cl, -F (Halogens) | Electron-withdrawing (inductive), Weakly donating (resonance) | Small to moderate | Can improve metabolic stability and membrane permeability; activity is target-dependent. |

| -OCH₃ (Methoxy) | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate | Can act as a hydrogen bond acceptor and often enhances potency. nih.gov |

| -CH₃ (Methyl) | Weakly electron-donating | Moderate | Fills small hydrophobic pockets, can improve metabolic stability. |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Moderate to large | Often improves metabolic stability and lipophilicity, which can enhance cell penetration and potency. nih.gov |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Moderate | Can act as a hydrogen bond acceptor, but may introduce toxicity concerns. |

Scaffold Hopping and Bioisosteric Replacements of the Phenyl Group

Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a molecule with a chemically different one while aiming to maintain or improve its biological activity. nih.gov A related concept, bioisosteric replacement, involves substituting a functional group or substructure with another that has similar physical or chemical properties, leading to a similar biological response. drughunter.com For this compound analogues, these strategies are often applied to the phenyl group to address issues such as poor metabolic stability, low solubility, or to explore novel chemical space for intellectual property purposes. nih.govresearchgate.net

The phenyl ring is often a site of metabolic oxidation by cytochrome P450 enzymes. nih.gov Replacing it with a more electron-deficient heterocycle, such as a pyridine (B92270) or pyrimidine (B1678525) ring, can increase metabolic stability. nih.govniper.gov.in These nitrogen-containing heterocycles can also introduce new hydrogen bonding opportunities, potentially improving binding affinity and selectivity.

Common bioisosteric replacements for the phenyl ring include:

Five- and Six-membered Heterocycles : Rings like pyridine, pyrimidine, thiophene, furan, and pyrazole (B372694) are frequently used. researchgate.netcambridgemedchemconsulting.com They can mimic the steric profile of the phenyl ring while altering electronic properties and introducing potential hydrogen bond donor/acceptor sites. cambridgemedchemconsulting.com

Non-aromatic Saturated Rings : In cases where the phenyl ring's primary role is to occupy space via hydrophobic interactions, non-aromatic bioisosteres can be effective. cambridgemedchemconsulting.com Examples include bicyclo[1.1.1]pentane (BCP), cubane, and bridged piperidines. researchgate.netnih.gov These three-dimensional scaffolds can improve physicochemical properties like solubility and reduce lipophilicity compared to the flat phenyl ring, while maintaining a similar spatial orientation of substituents. nih.gov

The choice of a suitable bioisostere depends on the specific role the phenyl group plays in binding to the biological target. If π-π stacking is crucial, a heteroaromatic ring is often a better choice. If the ring simply acts as a linker or occupies a hydrophobic pocket, a saturated ring might be more appropriate. cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages |

|---|---|---|---|

| Phenyl | Pyridine / Pyrimidine | Mimics aromaticity and size; introduces nitrogen atoms. nih.gov | Improved metabolic stability, increased solubility, potential for new hydrogen bonds. niper.gov.in |

| Phenyl | Thiophene / Furan | Similar size and aromatic character. researchgate.net | Alters electronic properties and metabolic profile. researchgate.net |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Acts as a rigid, non-aromatic spacer mimicking a para-substituted phenyl ring. nih.gov | Improved solubility, lower lipophilicity, novel chemical space. nih.gov |

| Phenyl | Cubane | Provides a three-dimensional scaffold with similar dimensions to a phenyl ring. researchgate.net | Improved metabolic stability and physicochemical properties. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.com For a series of this compound analogues, QSAR can provide valuable insights into the key structural features required for optimal bioactivity. benthamdirect.com

A typical QSAR study involves several steps:

Data Set Preparation : A series of structurally related compounds (in this case, 6-phenylindoline analogues) with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. The data is typically divided into a training set for model development and a test set for external validation. mdpi.com

Descriptor Calculation : For each molecule, a variety of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecular structure.

Model Development : Statistical methods are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). benthamdirect.comnih.gov

Model Validation : The developed model's statistical significance and predictive power are rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. nih.goveurjchem.com

The resulting QSAR model can identify which molecular properties are most influential for the activity of 6-phenylindoline analogues. For example, a model might reveal that high activity is correlated with a high value for a specific electronic descriptor and a low value for a steric descriptor, guiding chemists to synthesize new analogues with these desired properties. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize favorable and unfavorable steric, electrostatic, and hydrophobic regions around the aligned molecules, providing a more intuitive guide for drug design. nih.govmdpi.com

| Descriptor Class | Example Descriptors | Physicochemical Property Represented |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Distribution of electrons, ability to participate in electrostatic interactions. pensoft.net |

| Steric / Topological | Molecular weight, Molecular volume, Shape indices (e.g., Kappa indices) | Size, shape, and branching of the molecule. pensoft.net |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, which affects membrane permeability and binding to hydrophobic pockets. pensoft.net |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for forming hydrogen bonds with the target. |

Biological Investigation Framework for 6 Phenyl 2,3 Dihydro 1h Indole in Vitro and Ex Vivo Models

Antimicrobial Activity Studies

The investigation of antimicrobial properties is a cornerstone in the evaluation of new chemical entities. For indole (B1671886) derivatives, this typically involves assessing their efficacy against a broad spectrum of pathogenic microorganisms, including both bacteria and fungi.

Derivatives of the indole scaffold have been extensively evaluated for their antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. ijpsonline.com For instance, various 2-phenyl-1H-indole derivatives have been screened in vitro against strains such as Pseudomonas sp., Enterobacter sp. (Gram-negative), and Bacillus sp. (Gram-positive). ijpsonline.comresearchgate.net Research indicates that Gram-negative bacteria may be more susceptible to certain indole compounds than Gram-positive bacteria. ijpsonline.comresearchgate.net

In one study, newly synthesized indole-1,2,4 triazole conjugates showed moderate to good activity against tested Gram-negative strains, with minimum inhibition concentration (MIC) values around 250 µg/mL. nih.gov Another investigation into bis-indole derivatives of 2-phenyl-1-H-indole found that a specific compound, 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, exhibited greater antibacterial activity against Staphylococcus aureus and Escherichia coli than the standard drug Ampicillin. ijsrset.com Similarly, certain indole diketopiperazines (DKPs) were found to be highly active, with MIC values in the range of 0.94–3.87 μM against bacteria like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Class | Bacterial Strains Tested | Observed Activity/MIC Values | Reference |

|---|---|---|---|

| 2-Phenyl-1H-indoles | Pseudomonas sp., Enterobacter sp., Bacillus sp. | Better activity against Gram-negative strains. | ijpsonline.com |

| Indole Diketopiperazines (DKPs) | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC values ranging from 0.94–3.87 μM. | researchgate.net |

| 3-Substituted-2-Oxindoles | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Significant antibacterial activity observed. | nih.gov |

| Indole-1,2,4 Triazole Conjugates | Gram-negative strains | MIC values around 250 µg/mL. | nih.gov |

| Bis-Indole Derivative | S. aureus, E. coli | Showed more activity than standard Ampicillin. | ijsrset.com |

The antifungal potential of indole derivatives has also been a subject of significant research. Various studies have demonstrated the efficacy of these compounds against a range of fungal pathogens. For example, certain indole derivatives have been shown to possess broad-spectrum antifungal activities against several phytopathogenic fungi, including various Fusarium and Alternaria species, with some compounds exhibiting more potent activity than the commercial fungicide hymexazole. researchgate.net

In other studies, sulfonamide-based oxindole (B195798) derivatives were screened against fungal species such as Aspergillus niger and Aspergillus clavatus, with most of the tested compounds showing significant antifungal activity. nih.gov The evaluation of indole-1,2,4 triazole conjugates revealed potent activity against Candida tropicalis and Candida albicans, with MIC values as low as 2 µg/mL for some compounds. nih.gov Furthermore, 6-methoxy-1H-indole-2-carboxylic acid, an indole derivative produced by Bacillus toyonensis, has demonstrated promising antifungal activity against C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Class | Fungal Species Tested | Observed Activity/MIC Values | Reference |

|---|---|---|---|

| Indole Derivatives | Fusarium graminearum, Alternaria alternata, etc. | Some compounds more potent than commercial fungicide hymexazole. | researchgate.net |

| 3-Substituted-2-Oxindoles | Aspergillus niger, Aspergillus clavatus | Significant antifungal activity reported. | nih.gov |

| Indole-1,2,4 Triazole Conjugates | Candida tropicalis, Candida albicans | Potent activity with MIC values as low as 2 µg/mL. | nih.gov |

| 6-methoxy-1H-indole-2-carboxylic acid | Candida albicans | Demonstrated promising antifungal properties. | nih.gov |

Anti-Inflammatory Activity Assessments

The indole scaffold is a key feature in compounds investigated for their anti-inflammatory properties. These assessments often involve cell-based assays to determine the compound's ability to modulate inflammatory pathways and the production of inflammatory mediators.

A common method for evaluating anti-inflammatory potential involves using lipopolysaccharide (LPS)-stimulated macrophage models, such as RAW 264.7 cells. LPS is a potent activator of macrophages, triggering an inflammatory cascade. chemrxiv.org Studies on indole derivatives have demonstrated their ability to significantly inhibit the production of key inflammatory mediators.

For example, certain indole derivatives of ursolic acid have been shown to cause a significant reduction in nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells. chemrxiv.org These derivatives also effectively inhibited the upregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). chemrxiv.org Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the LPS-induced release of NO, IL-6, and TNF-α in RAW264.7 cells. nih.govrsc.org This inhibitory action on pro-inflammatory cytokines is a crucial indicator of potential anti-inflammatory activity. researchgate.net

Table 3: Effect of Indole Derivatives on Inflammatory Mediators in LPS-Stimulated Macrophages

| Compound Class | Mediator | Effect | Reference |

|---|---|---|---|

| Indole Derivatives of Ursolic Acid | Nitric Oxide (NO) | Significant inhibition of production. | chemrxiv.org |

| TNF-α | Significant inhibition of upregulation. | chemrxiv.org | |

| IL-6 | Significant inhibition of upregulation. | chemrxiv.org | |

| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivatives | Nitric Oxide (NO) | Effective inhibition of release. | nih.govrsc.org |

| TNF-α | Effective inhibition of release. | nih.govrsc.org | |

| IL-6 | Effective inhibition of release. | nih.govrsc.org |

Antioxidant Potency Evaluations

The antioxidant capacity of indole derivatives is another area of intense investigation, as oxidative stress is implicated in numerous pathological conditions. These evaluations typically rely on assays that measure the compound's ability to neutralize free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is one of the most common and convenient methods used to determine the antioxidant capacity of compounds like indole derivatives. nih.govmdpi.com This spectrophotometric test is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm. nih.govmdpi.com

Studies on various 2-phenyl-1H-indoles have utilized the DPPH assay to determine their radical scavenging activity. ijpsonline.comresearchgate.net Research has shown that the antioxidant efficacy of these compounds is influenced by their chemical structure; for instance, compounds with electron-donating substituents tend to be more effective radical scavengers. ijpsonline.com In a study of 3-substituted-2-oxindole derivatives, many compounds demonstrated good antioxidant activity in the DPPH assay, with their radical scavenging potential increasing in a concentration-dependent manner. nih.gov Another study on novel 3-substituted indole derivatives found that indolyl-based azine and pyrazolidine (B1218672) derivatives were among the most active antioxidants based on the phosphomolybdenum technique. semanticscholar.org

Table 4: Radical Scavenging Activity of Selected Indole Derivatives

| Compound Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-1H-indoles | DPPH Radical Scavenging | Activity influenced by substituents; electron-donating groups enhance scavenging. | ijpsonline.com |

| 3-Substituted-2-Oxindoles | DPPH Radical Scavenging | Moderate to good antioxidant activity; concentration-dependent scavenging. | nih.gov |

| Sulfonamide-based Oxindoles | DPPH Radical Scavenging | Most tested compounds showed very significant antioxidant activity. | nih.gov |

| 6-hydroxy-1H-indole Derivatives | Lipid Peroxidation Inhibition | Inhibited lipid peroxidation with IC50 values of 4.1 and 3.9 µg/mL. | nih.gov |

| Indolyl-based Azines and Pyrazolidines | Phosphomolybdenum Technique | Demonstrated the most potent antioxidant activity among tested compounds. | semanticscholar.org |

Anticancer Research Applications (Excluding Clinical Trials)

Derivatives of the indole scaffold have demonstrated significant potential in oncological research, exhibiting antiproliferative activities against a variety of cancer types. nih.gov Research into 6-phenyl-2,3-dihydro-1H-indole and its related structures has revealed several mechanisms through which these compounds may exert their anticancer effects in preclinical models. These investigations primarily focus on their cytotoxic effects on cancer cell lines, their ability to modulate apoptotic pathways, and their inhibition of enzymes crucial to cancer cell survival and proliferation.

In Vitro Cytotoxicity and Cell Proliferation Assays in Cancer Cell Lines

A number of studies have evaluated the cytotoxic effects of indole derivatives against various human cancer cell lines. For instance, a series of 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues, which share a core structure related to this compound, were assessed for their cytotoxic activity. Several of these compounds demonstrated notable activity with GI50 values (concentration causing 50% growth inhibition) in the micromolar range against eight different human cancer cell lines. nih.gov Similarly, other indole-based compounds have shown potent antiproliferative activities. For example, certain indole-thiophene complexes inhibited various colon and liver cancer cell lines with IC50 values in the nanomolar range. nih.gov

The substitution pattern on the indole ring has been shown to be a critical determinant of cytotoxic activity. nih.gov For example, studies on indole-based chalcones and their subsequent transformation into 3,5-diaryl-4,5-dihydroisoxazole derivatives have highlighted the importance of specific substituents in achieving selective cytotoxicity towards leukemia cells. acs.org One such derivative, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, displayed high selectivity for Jurkat and HL-60 leukemia cells while exhibiting minimal toxicity to non-cancerous cells. acs.org

| Compound Class | Cancer Cell Lines Tested | Activity Range |

|---|---|---|

| 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues | Eight human cancer cell lines | GI50: 2.1-8.1 µM nih.gov |

| Indole-thiophene complexes | HT29, HepG2, HCT116, T98G | IC50 in nanomolar range nih.gov |

| Indole-based 4,5-dihydroisoxazole derivative (DHI1) | Jurkat, HL-60 | IC50: 19.14 - 21.83 µM acs.org |

| 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives | MCF-7, A549 | IC50: 1.77 - 3.75 µM researchgate.net |

Apoptotic Pathway Modulation

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Several indole derivatives have been shown to induce apoptosis in cancer cells by modulating key proteins in the apoptotic pathways. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members. nih.govfrontiersin.org The balance between these proteins is critical for determining a cell's fate. frontiersin.org

Research has shown that certain 1,3,5-trisubstituted-1H-pyrazole derivatives can significantly decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic proteins Bax and p53, as well as the executioner caspase-3. nih.gov This shift in the balance of apoptotic regulators leads to the initiation of the caspase cascade and subsequent cell death. nih.gov Molecular docking studies have suggested that these compounds can bind with high affinity to Bcl-2, thereby inhibiting its function. nih.gov Furthermore, some indole derivatives have been observed to cause significant DNA damage, which can trigger the DNA damage response pathways, leading to cell cycle arrest and apoptosis. nih.gov

Enzyme Inhibition Relevant to Oncogenesis (e.g., IDO1, ELOVL6)

Targeting enzymes that are critical for tumor growth and survival is a key strategy in cancer therapy. nih.gov Indoleamine 2,3-dioxygenase 1 (IDO1) and Elongase of very long chain fatty acids 6 (ELOVL6) are two such enzymes that have been investigated as targets for indole-based inhibitors.

IDO1 Inhibition: IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan. frontiersin.org In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, which helps cancer cells evade the host immune system. frontiersin.org Consequently, inhibiting IDO1 is considered a promising approach for cancer immunotherapy. nih.gov A number of indole derivatives have been explored as IDO1 inhibitors. acs.org For example, brassinin, an indole-based natural product, has shown moderate IDO1 inhibitory activity. nih.gov

ELOVL6 Inhibition: ELOVL6 is an enzyme involved in the elongation of saturated and monounsaturated long-chain fatty acids. nih.gov In some cancers, such as pancreatic ductal adenocarcinoma (PDAC), the oncogene c-MYC directly upregulates ELOVL6, leading to altered lipid metabolism that promotes tumor progression. nih.govbiorxiv.org Inhibition of ELOVL6, either genetically or chemically, has been shown to reduce cancer cell proliferation and migration in vitro. nih.govbiorxiv.org These effects are attributed to changes in the fatty acid composition of cell membranes, which affect their rigidity and permeability. nih.govresearchgate.net A selective inhibitor of ELOVL6 has been shown to decrease cell proliferation in PDAC cell lines. biorxiv.orgresearchgate.net

| Enzyme Target | Compound Class/Example | Observed Effect |

|---|---|---|

| IDO1 | Brassinin | Moderate inhibitory activity (Ki = 97.7 µM) nih.gov |

| ELOVL6 | Selective ELOVL6 inhibitor | Reduced cell proliferation and migration in PDAC cell lines nih.govbiorxiv.org |

Neuroprotective Potential in In Vitro Models

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. mdpi.com In vitro models that mimic the neurotoxic conditions seen in these diseases are valuable tools for evaluating the neuroprotective potential of new compounds. nih.gov Such models often utilize neurotoxins like 6-hydroxydopamine (6-OHDA) or induce oxidative stress with agents like hydrogen peroxide (H2O2). mdpi.commdpi.com

Indole-based compounds have been investigated for their neuroprotective properties in these in vitro systems. nih.gov Studies have shown that certain indole derivatives can protect neuronal cells from damage induced by oxidative stress. nih.gov For example, in a study using SH-SY5Y neuroblastoma cells, indole-phenolic hybrid compounds demonstrated strong antioxidant and cytoprotective effects against reactive oxygen species (ROS) generated by hydrogen peroxide. nih.gov These compounds were able to significantly reduce cell mortality and inhibit the production of ROS, confirming their antioxidant properties. nih.gov

Furthermore, in a model of 6-OHDA-induced neurotoxicity in isolated rat brain synaptosomes, pyrrole (B145914) hydrazones, which share structural similarities with indole derivatives, showed strong neuroprotective effects by preserving synaptosomal viability and glutathione (B108866) (GSH) levels. mdpi.com

Other Biological Activities

Antiviral Properties

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antiviral properties. frontiersin.org Researchers have explored various indole derivatives for their potential to inhibit the replication of different viruses.

For instance, 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have been synthesized and investigated for their activity against the Hepatitis C virus (HCV). nih.gov Some of these compounds exhibited potent anti-HCV activity against multiple genotypes, with EC50 values (the concentration required to achieve 50% of the maximum effect) in the low micromolar range. nih.gov The nature of the substituents on the indole ring was found to be crucial for antiviral potency. nih.gov

Other studies have focused on the development of indole-containing compounds as inhibitors of the human immunodeficiency virus (HIV). nih.gov For example, conformationally restricted structural analogs of the antiviral drug umifenovir, which contain an indole moiety, have demonstrated anti-HIV-1 activity. nih.gov

Enzyme Inhibition Profiles (General)

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding the in vitro or ex vivo enzyme inhibition profiles of the compound this compound.

While the broader class of indole-containing molecules is known to interact with a wide variety of enzymes, and numerous studies have been conducted on various substituted indole derivatives, no research detailing the specific inhibitory activities of this compound against any particular enzyme target was identified.

Therefore, no data tables or detailed research findings on the enzyme inhibition profiles for this specific compound can be provided at this time. Further experimental investigation would be required to determine its potential enzyme inhibitory effects.

Future Research Directions and Translational Potential of 6 Phenyl 2,3 Dihydro 1h Indole

Design of Next-Generation Dihydroindole Scaffolds

The future design of dihydroindole-based compounds will focus on creating next-generation scaffolds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Research is moving beyond simple substitutions to the development of more complex, polycyclic systems that incorporate the dihydroindole nucleus. mdpi.com The core idea is to use the 6-phenyl-2,3-dihydro-1H-indole framework as a starting point for creating molecules with precisely tailored three-dimensional shapes to fit specific biological targets.

Strategies for scaffold diversification include:

Ring Fusion: Attaching additional rings to the dihydroindole core to create rigid, conformationally constrained analogs. This approach can increase binding affinity and selectivity for a target protein. An example is the synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones, which combines the dihydroindole-related pyrrolidine (B122466) ring with a quinazolinone moiety. mdpi.com

Spirocyclization: Introducing spirocyclic centers to add structural complexity and explore new chemical space. Spiroisoindoline-based molecules have shown utility in various applications. acs.org

Bioisosteric Replacement: Replacing parts of the scaffold with other chemical groups that have similar physical or chemical properties but may enhance the molecule's biological activity or metabolic stability. For instance, modifying the indole (B1671886) ring itself is a strategy to create novel ligands for melatonin (B1676174) receptors. nih.gov

These advanced designs aim to produce compounds that can overcome the limitations of current therapies, such as drug resistance and off-target effects.

Advanced Synthetic Strategies for Complex this compound Derivatives